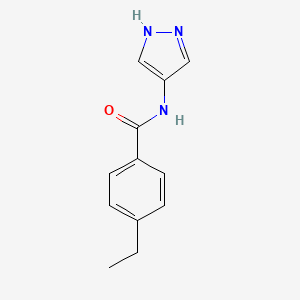
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, also known as DPA, is an important chemical compound in the field of scientific research. It is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to protect neurons by inhibiting oxidative stress and inflammation. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the activity of certain enzymes involved in bacterial and viral replication.
Biochemical and Physiological Effects:
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, and to improve cognitive function. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit bacterial and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds. Another advantage is its ability to selectively target cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide. One direction is the development of new synthetic methods for 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide, which could improve its yield and purity. Another direction is the investigation of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide's potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide involves the reaction of 2,4-dioxopyrimidine with N-(3-hydroxypropyl)acetamide. This reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been studied for its neuroprotective effects and its ability to improve cognitive function. In infectious diseases, 2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide has been shown to inhibit the growth of certain bacteria and viruses.
Propiedades
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-1-3-10-8(15)6-12-4-2-7(14)11-9(12)16/h2,4,13H,1,3,5-6H2,(H,10,15)(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYUWPJJNPSSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxopyrimidin-1-yl)-N-(3-hydroxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)





![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7541895.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)